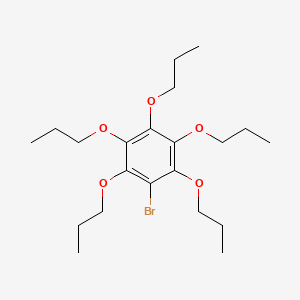
1-Bromo-2,3,4,5,6-pentapropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,4,5,6-pentapropoxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and five propoxy groups. This compound is part of the broader class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentapropoxybenzene typically involves a multi-step process. One common method is the bromination of a pentapropoxybenzene precursor. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4,5,6-pentapropoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be replaced by other electrophiles through EAS reactions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Bromination: Br2/FeBr3 in dichloromethane.
Nitration: HNO3/H2SO4.
Friedel-Crafts Alkylation: Alkyl halides/AlCl3.
Oxidation: KMnO4 or CrO3 in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous conditions.
Major Products:
Substitution Reactions: Formation of substituted benzenes with various functional groups.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-Bromo-2,3,4,5,6-pentapropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4,5,6-pentapropoxybenzene involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atom can participate in electrophilic interactions, while the propoxy groups can engage in hydrogen bonding and hydrophobic interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-2,3,4,5,6-pentafluorobenzene: Similar structure but with fluorine atoms instead of propoxy groups.
1-Bromo-2,3,5,6-tetramethylbenzene: Contains methyl groups instead of propoxy groups.
1-Bromo-2,3,4,5,6-pentachlorobenzene: Chlorine atoms replace the propoxy groups.
Uniqueness: 1-Bromo-2,3,4,5,6-pentapropoxybenzene is unique due to the presence of multiple propoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
870527-96-1 |
|---|---|
Molecular Formula |
C21H35BrO5 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-bromo-2,3,4,5,6-pentapropoxybenzene |
InChI |
InChI=1S/C21H35BrO5/c1-6-11-23-17-16(22)18(24-12-7-2)20(26-14-9-4)21(27-15-10-5)19(17)25-13-8-3/h6-15H2,1-5H3 |
InChI Key |
CCQBZPLLEONFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C(=C1OCCC)OCCC)Br)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
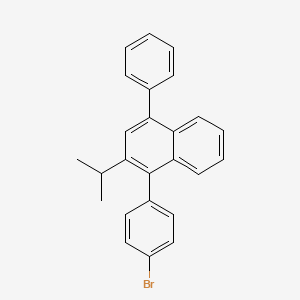
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
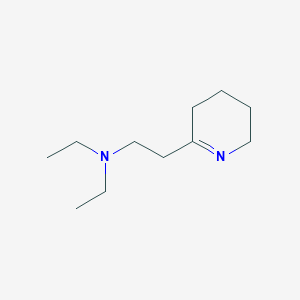
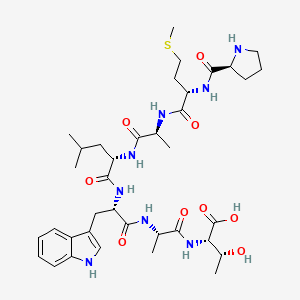
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
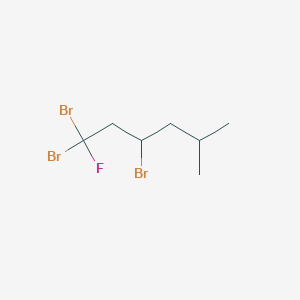
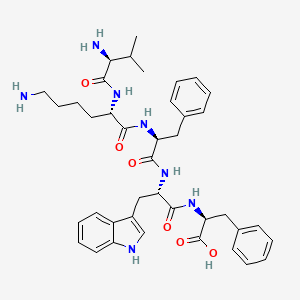
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)
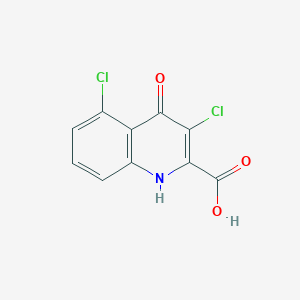
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
